4-Bromo-3-nitropyridine

Catalog No.
S673012
CAS No.
23056-44-2
M.F
C5H3BrN2O2
M. Wt
202.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-nitropyridine

CAS Number

23056-44-2

Product Name

4-Bromo-3-nitropyridine

IUPAC Name

4-bromo-3-nitropyridine

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.99 g/mol

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H

InChI Key

KVZNAGBWCCVHKG-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1Br)[N+](=O)[O-]

Canonical SMILES

C1=CN=CC(=C1Br)[N+](=O)[O-]
  • Organic Synthesis Intermediate

    Due to the presence of a bromine and a nitro group, 4-Bromo-3-nitropyridine might be a valuable intermediate for further organic synthesis. These functional groups can be manipulated through various chemical reactions to create more complex molecules. PubChem

  • Similarity to Established Precursor

    The structurally similar compound, 3-Bromo-4-nitropyridine N-oxide, is known as an important intermediate used in various fields including pharmaceuticals, agrochemicals, and dyestuffs. Fisher Scientific: This suggests 4-Bromo-3-nitropyridine might also hold potential for similar applications, but further research is needed to confirm this.

4-Bromo-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and a nitro group at the 3-position. Its molecular formula is C5H4BrN2O2C_5H_4BrN_2O_2, and it has a molecular weight of approximately 217.0 g/mol. This compound exhibits both electrophilic and nucleophilic properties, making it useful in various

  • There is no current information available on the mechanism of action of 4-Bromo-3-nitropyridine in scientific literature.
  • As with most chemicals, it is advisable to handle 4-Bromo-3-nitropyridine with care due to the absence of specific safety information.
  • Standard laboratory safety practices should be employed when handling any unknown compound [].
, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, leading to various substitution products. For example, reactions with amines have shown unexpected nitro-group migration from the 4-position to the 3-position under certain conditions .
  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions of the pyridine ring due to its electron-withdrawing nature. This property is exploited in synthesizing more complex derivatives .
  • Reactions with Nucleophilic Reagents: The compound can react with sodiomalonate and other nucleophiles at the β-position of the pyridine ring, leading to various functionalized products .

The biological activity of 4-bromo-3-nitropyridine has been explored in various studies. It has shown potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, derivatives of this compound have been investigated for their activity against cancer cell lines, indicating its potential as an anticancer agent .

Several methods exist for synthesizing 4-bromo-3-nitropyridine:

  • Bromination of 3-Nitropyridine: This method involves treating 3-nitropyridine with bromine or phosphorus oxybromide under controlled conditions to introduce the bromine substituent at the 4-position .
  • Nitration of 4-Bromo-2-Methylpyridine: This approach uses nitrating agents to add a nitro group to the pyridine ring after bromination has occurred .
  • Direct Synthesis from Pyridine Derivatives: Starting from simpler pyridine derivatives, bromination and nitration can be performed sequentially or simultaneously depending on the desired product .

4-Bromo-3-nitropyridine finds applications in:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives are explored for use as pesticides and herbicides.
  • Material Science: The compound is used in developing new materials with specific electronic properties due to its heterocyclic structure .

Studies have shown that 4-bromo-3-nitropyridine interacts with various biological targets, including enzymes and receptors involved in cellular processes. Its ability to undergo nucleophilic substitution makes it a versatile building block for creating biologically active compounds. Interaction studies often focus on its mechanism of action and potential side effects when used in therapeutic applications .

Several compounds share structural similarities with 4-bromo-3-nitropyridine, including:

Compound NameStructure FeaturesUnique Properties
3-NitropyridineNitrogen at position 3Used as a precursor for various pharmaceuticals
4-Chloro-3-nitropyridineChlorine instead of bromine at position 4Exhibits different reactivity patterns
2-Amino-3-nitropyridineAmino group at position 2Shows enhanced biological activity
5-Bromo-2-nitropyridineBromine at position 5Different electrophilic substitution behavior

The uniqueness of 4-bromo-3-nitropyridine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.4

Wikipedia

4-Bromo-3-nitropyridine

Dates

Modify: 2023-08-15

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